6-Dehydrocortisol

Descripción general

Descripción

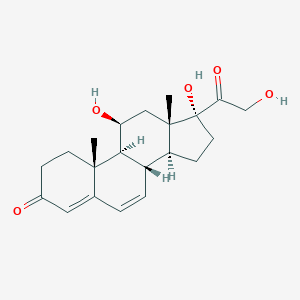

6-Dehydrocortisol, also known as 6-beta-hydroxycortisol (6β-OHF), is a metabolite of cortisol, a primary stress hormone in humans. It is formed through the action of the enzyme cytochrome P-450 3A4 (CYP3A4) . The measurement of 6β-OHF in urine is used as a non-invasive indicator of drug-metabolizing enzyme activity in humans . This metabolite is also used as a biomarker for the activity of CYP3A4, which is involved in the metabolism of various drugs and the epoxidation reactions of certain carcinogens .

Synthesis Analysis

The synthesis of 6β-OHF occurs in the liver, where cortisol undergoes metabolism by the CYP3A4 enzyme . The enzyme introduces a hydroxyl group at the 6-beta position of cortisol, converting it into 6β-OHF. This process is part of the body's mechanism to make cortisol more water-soluble, facilitating its excretion in urine .

Molecular Structure Analysis

6β-OHF has a similar molecular structure to cortisol, with the addition of a hydroxyl group at the 6-beta position. This structural modification significantly impacts its physical and chemical properties, such as solubility and reactivity .

Chemical Reactions Analysis

The chemical reactions involving 6β-OHF primarily include its formation from cortisol and subsequent conjugation reactions that further increase its water solubility for excretion. The hydroxyl group at the 6-beta position makes 6β-OHF more reactive than cortisol, allowing it to undergo additional phase II metabolic reactions, such as glucuronidation or sulfation .

Physical and Chemical Properties Analysis

6β-OHF is more polar and hydrophilic than its parent compound cortisol due to the presence of the hydroxyl group. This increased polarity allows for its separation from cortisol using high-performance liquid chromatography (HPLC) . The physical properties of 6β-OHF, such as its solubility and stability, are crucial for its detection and quantification in biological samples. Various analytical methods, including HPLC with ultraviolet absorption detection , gas chromatography/mass spectrometry (GC/MS) , and ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC-TOF-MS) , have been developed to measure 6β-OHF in urine.

Relevant Case Studies

Several studies have utilized the measurement of 6β-OHF in urine to assess the activity of CYP3A4 in different contexts. For instance, the urinary 6β-OHF to cortisol ratio has been used to monitor the induction of hepatic drug-metabolizing enzymes . The diurnal variations of 6β-OHF and its ratio to other metabolites have been studied to understand its biological fluctuations . Additionally, the measurement of 6β-OHF has been applied in molecular epidemiological studies to investigate the relationship between environmental carcinogen exposure and cancer risk .

Aplicaciones Científicas De Investigación

Metabolism and Biotransformation

Studies have explored the metabolism and biotransformation of 6-Dehydrocortisol and related compounds. For example, research on the metabolism of 1-dehydro-17-hydroxycorticosteroids in humans highlights the metabolic differences between these steroids and cortisone and cortisol, offering insights into their distinct pharmacological effects (Slaunwhite & Sandberg, 1957). Additionally, a study on the metabolism of 21-dehydrocortisol, a possible intermediate in the biotransformation of cortisol to cortoic acids, provides an understanding of the unique metabolic pathways and products of 6-Dehydrocortisol (Monder, Zumoff, Bradlow, & Hellman, 1975).

Enzymatic Reactions and Biochemical Effects

Research has also focused on the enzymatic reactions and biochemical effects of 6-Dehydrocortisol and derivatives. For instance, a study investigating the in vitro stimulation of RNA synthesis in rat liver nuclei by glucocorticoids, including 21-dehydrocortisol, sheds light on the compound's role in enhancing RNA synthesis (Ohtsuka & Koide, 1969). Another example is research on the effect of Prednisolone® (1-dehydrocortisol) on Vitamin D and calcium transport, demonstrating the compound's influence on mineral metabolism (Lukert, Stanbury, & Mawer, 1973).

Therapeutic Implications

The therapeutic implications of 6-Dehydrocortisol have been a topic of interest. For example, studies on the differences in metabolism between prednisolone-C14 and cortisol-C14 highlight the distinct metabolic pathways that may contribute to the differing therapeutic effects of these steroids (Sandberg & Slaunwhite, 1957). Additionally, research on the effect of 6-dehydro-DOCA and 6-dehydro-9 alpha-fluorocortisol acetate on sodium and potassium excretion in rats provides insights into the potential therapeutic applications of these modified steroids in conditions affecting electrolyte balance (Genard & Palem-Vliers, 1985).

Bioconversion and Pharmaceutical Processing

Finally, the bioconversion and pharmaceutical processing of 6-Dehydrocortisol have been investigated. A study on the bioconversion of a hydrocortisone derivative in an organic-aqueous two-liquid-phase system using Arthrobacter simplex cells highlights the potential for industrial-scale production of modified corticosteroids (Fernandes, Cabral, & Pinheiro, 1995).

Mecanismo De Acción

Target of Action

6-Dehydrocortisol, also known as Hydrocortisone EP Impurity E, is chemically identified as 11β,17,21-Trihydroxypregna-4,6-diene-3,20-dione . It is a glucocorticoid, similar to hydrocortisone . Glucocorticoids primarily target the glucocorticoid receptor, a type of nuclear receptor that is present inside the cells . The glucocorticoid receptor plays a crucial role in regulating genes controlling the development, metabolism, and immune response in the body .

Mode of Action

The mode of action of 6-Dehydrocortisol is likely to be similar to that of other glucocorticoids. Upon binding to the glucocorticoid receptor, it mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of glucocorticoids include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

One such pathway involves the glucocorticoid-dependent induction of annexin A1 expression, which inhibits phospholipase A2 (PLA2) activity . This leads to a decrease in the production of prostaglandins and leukotrienes, thereby reducing inflammation .

Pharmacokinetics

Glucocorticoids like hydrocortisone have good oral bioavailability and are eliminated mainly by hepatic metabolism and renal excretion of the metabolites . Plasma concentrations follow a biexponential pattern . Pharmacokinetic parameters such as the elimination half-life determine the duration and intensity of glucocorticoid effects .

Result of Action

The molecular and cellular effects of 6-Dehydrocortisol are likely to be similar to those of other glucocorticoids. These effects include the inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors, and the promotion of anti-inflammatory genes . This leads to a reduction in inflammation and immune response mechanisms .

Direcciones Futuras

While specific future directions for 6-Dehydrocortisol were not found in the search results, the field of controlled drug delivery, which could potentially involve compounds like 6-Dehydrocortisol, faces challenges and future directions in terms of technological advancement, consideration of both neurochemical and physiological biomarkers of stress, and global benefit .

Propiedades

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-4,9,14-16,18,22,24,26H,5-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOXVSBZLASBJM-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975426 | |

| Record name | 11,17,21-Trihydroxypregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Dehydrocortisol | |

CAS RN |

600-99-7 | |

| Record name | 6-Dehydrocortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC12881 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11,17,21-Trihydroxypregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-DEHYDROCORTISOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB1E84M01G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How potent is 16-methylene-6-dehydrocortisol compared to dexamethasone in suppressing glucocorticoid function?

A1: Research has shown that 16-methylene-6-dehydrocortisol is less potent than dexamethasone in suppressing glucocorticoid function. A study involving healthy subjects revealed that the mean dose-response equivalent of dexamethasone to 16-methylene-6-dehydrocortisol is 1:22, meaning a significantly higher dose of 16-methylene-6-dehydrocortisol is needed to achieve a comparable suppression effect []. Furthermore, while 3.0 mg of dexamethasone led to almost complete suppression of glucocorticoid function, 30 mg of 16-methylene-6-dehydrocortisol did not achieve complete suppression [].

Q2: Can the initial plasma cortisol levels influence the degree of suppression achieved by these corticosteroids?

A2: Yes, the initial plasma cortisol level, alongside the administered corticosteroid dose, appears to be a factor in determining the fasting plasma cortisol value after suppression []. This suggests that individual patient factors may play a role in determining the optimal dose for effective glucocorticoid suppression.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)

![2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide](/img/structure/B121142.png)

![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)

![Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B121179.png)